7-Methoxy-3-methyl-1H-indazole
Description
7-Methoxy-3-methyl-1H-indazole (CAS: 1360884-48-5) is a heterocyclic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . Its structure features a methoxy group (-OCH₃) at the 7-position and a methyl group (-CH₃) at the 3-position of the indazole core. Indazoles are nitrogen-containing bicyclic aromatic systems with applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
7-methoxy-3-methyl-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-7-4-3-5-8(12-2)9(7)11-10-6/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANQVOGTLOZAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxybenzaldehyde with hydrazine hydrate can lead to the formation of the desired indazole compound through a series of intermediate steps .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the cyclization process . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
7-Methoxy-3-methyl-1H-indazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 7-Methoxy-3-methyl-1H-indazole and related compounds:
Key Observations :
- Fluorine substitution (7-Fluoro-3-methyl-1H-indazole) reduces molecular weight and may improve metabolic stability .
- Functional Group Addition: The introduction of an ester (-COOCH₃) and amine (-NH₂) in Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate enhances hydrogen-bonding capacity, likely improving aqueous solubility .
- Steric and Electronic Effects : Bromine and iodine in 7-Bromo-3-iodo-4-methoxy-1H-indazole contribute to steric bulk and electron-withdrawing effects, which could influence binding affinity in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
